molecular formula C11H8O B14534240 1,4-Pentadiyn-3-ol, 1-phenyl- CAS No. 62679-57-6

1,4-Pentadiyn-3-ol, 1-phenyl-

Cat. No.: B14534240
CAS No.: 62679-57-6
M. Wt: 156.18 g/mol
InChI Key: KFCWGFQACNEBHX-UHFFFAOYSA-N
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Description

1,4-Pentadiyn-3-ol, 1-phenyl- is an organic compound with the molecular formula C11H8O It is characterized by the presence of a phenyl group attached to a pentadiyne chain with a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Pentadiyn-3-ol, 1-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylethynylmagnesium bromide with propargyl bromide in the presence of anhydrous copper(I) chloride as a catalyst. The reaction is carried out in tetrahydrofuran (THF) under reflux conditions . Another method involves the use of ethynylmagnesium bromide and cinnamaldehyde in tetrahydrofuran, followed by cooling and stirring .

Industrial Production Methods

Industrial production methods for 1,4-Pentadiyn-3-ol, 1-phenyl- are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

1,4-Pentadiyn-3-ol, 1-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of phenylpentadienone.

    Reduction: Formation of phenylpentanol.

    Substitution: Formation of brominated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 1,4-Pentadiyn-3-ol, 1-phenyl- involves its interaction with molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to bind to viral proteins and inhibit their function . The compound’s unique structure allows it to interact with specific molecular targets, leading to its observed biological effects.

Comparison with Similar Compounds

1,4-Pentadiyn-3-ol, 1-phenyl- can be compared with other similar compounds such as:

The uniqueness of 1,4-Pentadiyn-3-ol, 1-phenyl- lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

62679-57-6

Molecular Formula

C11H8O

Molecular Weight

156.18 g/mol

IUPAC Name

1-phenylpenta-1,4-diyn-3-ol

InChI

InChI=1S/C11H8O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-7,11-12H

InChI Key

KFCWGFQACNEBHX-UHFFFAOYSA-N

Canonical SMILES

C#CC(C#CC1=CC=CC=C1)O

Origin of Product

United States

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